4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with difluoromethyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a pyrimidine derivative, followed by the introduction of pyrazolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The pyrazolyl groups contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid
- 1-methyl-3-(trifluoromethyl)-4-(chloromethyl)-5-(difluoromethoxy)-1H-pyrazole
Uniqueness
4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine stands out due to its unique combination of difluoromethyl and pyrazolyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H23F2N7 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-6-(1-ethyl-5-methylpyrazol-4-yl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C18H23F2N7/c1-6-27-12(3)14(8-21-27)15-7-16(17(19)20)23-18(22-15)25(4)9-13-10-26(5)24-11(13)2/h7-8,10,17H,6,9H2,1-5H3 |
InChI Key |
FCHVXLWPYHABRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)N(C)CC3=CN(N=C3C)C)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.